NMR Distinction: Unique ¹H Chemical Shift Fingerprint for Identity Confirmation
Dimethyl(methylthio)sulfonium exhibits distinct ¹H NMR chemical shifts for its methylthio (S–CH₃) and sulfonium (S⁺–CH₃) groups, providing a clear spectroscopic signature for identity and purity confirmation. This contrasts with other sulfonium compounds where these environments may be less resolved or absent. The shift for S–CH₃ is observed at δ ~3.3 ppm, while the S⁺–CH₃ signal appears at δ ~4.1 ppm .
| Evidence Dimension | ¹H NMR Chemical Shift (δ, ppm) |
|---|---|
| Target Compound Data | S–CH₃: ~3.3 ppm; S⁺–CH₃: ~4.1 ppm |
| Comparator Or Baseline | Class of alkyl sulfonium compounds (e.g., trimethylsulfonium): typical S⁺–CH₃ shifts ~2.9-3.2 ppm |
| Quantified Difference | S⁺–CH₃ signal deshielded by ~0.9-1.2 ppm relative to typical alkyl sulfonium salts |
| Conditions | CDCl₃ solvent, TMS internal standard |
Why This Matters
The unique NMR fingerprint provides an unambiguous, rapid, and non-destructive method for confirming the identity and purity of DMTS salts, which is critical for quality assurance in procurement and experimental reproducibility.
